

# A Comprehensive Guide to the Spectroscopic Characterization of 2-Fluoro-6-nitroaniline

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## Compound of Interest

Compound Name: 2-Fluoro-6-nitroaniline

Cat. No.: B099257

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## Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of key intermediates is paramount. **2-Fluoro-6-nitroaniline**, a substituted aromatic amine, serves as a versatile building block. Its unique electronic and structural features, arising from the interplay between an electron-donating amino group and electron-withdrawing nitro and fluoro groups in an ortho-ortho substitution pattern, make its characterization a compelling analytical challenge. This guide provides an in-depth analysis of the core spectroscopic data—<sup>1</sup>H NMR, <sup>13</sup>C NMR, Infrared (IR), and Mass Spectrometry (MS)—for **2-Fluoro-6-nitroaniline**. Moving beyond a mere presentation of data, we will delve into the rationale behind the observed spectral features, offering field-proven insights into data acquisition and interpretation for researchers, scientists, and drug development professionals.

## Compound Profile and Safety Considerations

Before commencing any analytical work, a thorough understanding of the compound's properties and safe handling procedures is essential.

Table 1: Physicochemical and Safety Data for **2-Fluoro-6-nitroaniline**

Property	Value	Source
IUPAC Name	2-fluoro-6-nitroaniline	<a href="#">[1]</a>
CAS Number	17809-36-8	<a href="#">[2]</a>
Molecular Formula	C <sub>6</sub> H <sub>5</sub> FN <sub>2</sub> O <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	156.11 g/mol	<a href="#">[1]</a>
Monoisotopic Mass	156.03350557 Da	<a href="#">[1]</a>
Appearance	Light-yellow to orange or brown powder/crystals	<a href="#">[2]</a>
Hazard Statements	H302, H315, H319, H332, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, May cause respiratory irritation)	<a href="#">[2]</a>
Precautionary Statements	P280, P305+P351+P338, P310 (Wear protective gloves/eye protection, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor)	<a href="#">[2]</a>

Scientist's Note on Handling: **2-Fluoro-6-nitroaniline** is a hazardous substance requiring careful handling in a well-ventilated chemical fume hood.[\[3\]](#) Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[\[3\]](#) Avoid inhalation of dust and contact with skin and eyes.[\[4\]](#)

# Proton Nuclear Magnetic Resonance ( $^1\text{H}$ NMR) Spectroscopy

$^1\text{H}$  NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms within a molecule. For **2-Fluoro-6-nitroaniline**, the spectrum is characterized by distinct signals for the aromatic protons and the amine protons.

Table 2:  $^1\text{H}$  NMR Spectral Data for **2-Fluoro-6-nitroaniline**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
~7.20 - 7.35	m	-	1H	H-4
~6.85 - 6.95	m	-	1H	H-5
~6.70 - 6.80	m	-	1H	H-3
~6.0 (Broad)	s	-	2H	-NH <sub>2</sub>

Note: Data is representative and can vary slightly based on solvent and concentration. The use of a solvent like DMSO-d<sub>6</sub> is often preferred for clearly observing exchangeable protons like those of the amine group.

## Analysis from a Senior Scientist's Perspective

The  $^1\text{H}$  NMR spectrum of **2-Fluoro-6-nitroaniline** is a classic example of a highly substituted aromatic system. The three aromatic protons (H-3, H-4, H-5) appear as a complex multiplet system due to mutual spin-spin coupling.

- Aromatic Region (6.70 - 7.35 ppm): The electron-withdrawing nature of the nitro (NO<sub>2</sub>) and fluoro (F) groups deshields the aromatic protons, shifting them downfield into the 6.7-7.4 ppm range.<sup>[5]</sup> The exact positions are a result of the combined electronic effects. The nitro group is strongly deactivating, while the amino (NH<sub>2</sub>) and fluoro groups are activating through resonance. This complex interplay leads to the observed chemical shifts.

- Amine Protons (~6.0 ppm): The protons of the primary amine group typically appear as a broad singlet.<sup>[5]</sup> Their chemical shift is highly variable and depends on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.<sup>[6]</sup> The broadness arises from quadrupole broadening by the <sup>14</sup>N nucleus and the aforementioned exchange processes.

## Carbon-13 Nuclear Magnetic Resonance (<sup>13</sup>C NMR) Spectroscopy

<sup>13</sup>C NMR spectroscopy maps the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic effects of the substituents.

Table 3: <sup>13</sup>C NMR Spectral Data for **2-Fluoro-6-nitroaniline** (Predicted/Typical)

Chemical Shift ( $\delta$ , ppm)	Assignment	Rationale for Shift
~150 (d)	C-2	Attached to electronegative F; large $^{1}\text{JCF}$ coupling.
~145 (s)	C-6	Attached to electron-withdrawing $\text{NO}_2$ group.
~135 (s)	C-1	Attached to $\text{NH}_2$ group, influenced by ortho F and $\text{NO}_2$ .
~128 (d)	C-4	Aromatic CH.
~120 (d)	C-5	Aromatic CH.
~115 (d)	C-3	Aromatic CH, shielded by ortho $\text{NH}_2$ group.

Note: Experimental data can be found in specialized databases or literature.<sup>[7]</sup> The assignments are based on established principles of substituent effects in benzene rings.<sup>[8]</sup>

## Analysis from a Senior Scientist's Perspective

The <sup>13</sup>C NMR spectrum provides a clear fingerprint of the substitution pattern.

- Substituent-Bearing Carbons (C-1, C-2, C-6): These carbons show the most significant shifts. The carbon attached to the fluorine (C-2) will appear as a doublet due to one-bond carbon-fluorine coupling ( $^1\text{J}_{\text{CF}}$ ), which is a definitive diagnostic feature. Its chemical shift is far downfield due to the high electronegativity of fluorine. Similarly, C-6, bonded to the nitro group, is shifted downfield. C-1, attached to the amino group, is also significantly shifted due to the combined effects of its three neighboring groups.
- Aromatic CH Carbons (C-3, C-4, C-5): The remaining three carbons appear in the typical aromatic region. Their relative chemical shifts are dictated by the complex electronic environment created by the three substituents.

## Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Table 4: Key IR Absorption Frequencies for **2-Fluoro-6-nitroaniline**

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
3480 - 3350	Asymmetric & Symmetric N-H Stretch	Primary Amine (-NH <sub>2</sub> )
~1630	N-H Scissoring (Bending)	Primary Amine (-NH <sub>2</sub> )
1580 - 1560	C=C Aromatic Stretch	Benzene Ring
1530 - 1500	Asymmetric NO <sub>2</sub> Stretch	Nitro Group (-NO <sub>2</sub> )
1350 - 1330	Symmetric NO <sub>2</sub> Stretch	Nitro Group (-NO <sub>2</sub> )
1280 - 1240	C-N Stretch	Aryl Amine
1250 - 1100	C-F Stretch	Aryl Fluoride

Note: Values are typical ranges for the indicated functional groups.<sup>[9]</sup>

## Analysis from a Senior Scientist's Perspective

The IR spectrum of **2-Fluoro-6-nitroaniline** provides clear, confirmatory evidence for all key functional groups.

- Amine Group: The presence of two distinct peaks in the  $3350\text{-}3480\text{ cm}^{-1}$  region is a hallmark of a primary amine, corresponding to the asymmetric and symmetric N-H stretching vibrations.[10] The N-H bending vibration around  $1630\text{ cm}^{-1}$  further confirms this group.
- Nitro Group: Two strong absorption bands are characteristic of the nitro group. The band around  $1510\text{ cm}^{-1}$  is due to the asymmetric stretch, and the one around  $1340\text{ cm}^{-1}$  is from the symmetric stretch.[10] The presence of both is a reliable indicator of the  $-\text{NO}_2$  moiety.
- Aryl Fluoride: A strong absorption band in the  $1250\text{-}1100\text{ cm}^{-1}$  region is indicative of the C-F bond stretch, confirming the fluorine substitution.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio ( $m/z$ ) of the molecule and its fragments, enabling determination of the molecular weight and elucidation of the structure. Electron Ionization (EI) is a common technique for this type of analysis.

Table 5: Mass Spectrometry Data for **2-Fluoro-6-nitroaniline**

<b>m/z</b>	<b>Ion</b>	<b>Interpretation</b>
156	$[\text{M}]^+$	Molecular Ion
126	$[\text{M} - \text{NO}]^+$	Loss of nitric oxide
110	$[\text{M} - \text{NO}_2]^+$	Loss of nitro group
99	$[\text{M} - \text{NO} - \text{HCN}]^+$	Subsequent loss of hydrogen cyanide

Note: Fragmentation patterns are predicted based on common fragmentation pathways for nitroaromatic compounds.

## Analysis from a Senior Scientist's Perspective

Electron Ionization (EI) is a "hard" ionization technique, meaning it imparts significant energy to the molecule, leading to predictable fragmentation.[11][12]

- Molecular Ion ( $[M]^+$ ): The peak at  $m/z$  156 corresponds to the intact molecule that has lost one electron, confirming the molecular weight.[1] High-resolution mass spectrometry (HRMS) would show this peak at  $m/z$  156.0335, confirming the elemental composition of  $C_6H_5FN_2O_2$ .
- Key Fragments: The fragmentation of nitroaromatics is well-documented. A common pathway is the loss of the nitro group ( $-NO_2$ , 46 Da) to give a peak at  $m/z$  110. Another characteristic loss is that of nitric oxide (NO, 30 Da), resulting in a peak at  $m/z$  126. These key fragments provide strong structural evidence.

## Experimental Methodologies

To ensure reproducibility and accuracy, standardized protocols must be followed. The methods described below are self-validating systems for generating high-quality spectroscopic data.

### Protocol 1: NMR Sample Preparation and Acquisition

- Sample Preparation: Accurately weigh 5-10 mg of **2-Fluoro-6-nitroaniline**.
- Transfer the solid to a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $DMSO-d_6$  or  $CDCl_3$ ). The choice of solvent is critical;  $DMSO-d_6$  is often advantageous for observing exchangeable  $-NH_2$  protons.[6]
- Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[13]
- Cap the tube and gently agitate or vortex until the sample is fully dissolved.
- Data Acquisition: Place the NMR tube in the spectrometer. Acquire  $^1H$  and  $^{13}C$  spectra using standard instrument parameters. A typical  $^1H$  experiment involves a  $30^\circ$  pulse and a relaxation delay of 1-2 seconds. For  $^{13}C$ , a proton-decoupled experiment with a longer relaxation delay (2-5 seconds) is standard.

## Protocol 2: FT-IR Sample Preparation and Acquisition (KBr Pellet Technique)

- Sample Preparation: Gently grind a small amount (1-2 mg) of **2-Fluoro-6-nitroaniline** with an agate mortar and pestle.
- Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder.[[14](#)]
- Thoroughly mix and grind the two components until a fine, homogeneous powder is obtained.[[15](#)]
- Transfer the mixture to a pellet-pressing die and apply several tons of pressure using a hydraulic press to form a transparent or translucent pellet.[[14](#)]
- Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Record a background spectrum of the empty sample compartment first.[[9](#)]
- Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4  $\text{cm}^{-1}$ . The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance spectrum.

## Protocol 3: Mass Spectrometry (Electron Ionization - EI) Acquisition

- Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.
- The probe is heated under high vacuum to volatilize the sample into the ion source.
- Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ( $[\text{M}]^+$ ).[[12](#)][[16](#)]
- Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic ions.[[17](#)]

- **Analysis and Detection:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ( $m/z$ ) ratio. The detector then records the abundance of each ion to generate the mass spectrum.

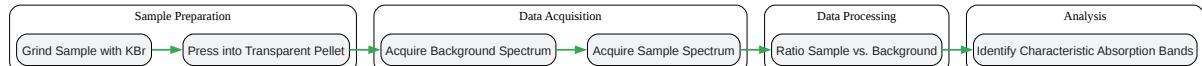
## Workflow Visualizations

The following diagrams illustrate the logical flow for each spectroscopic analysis.



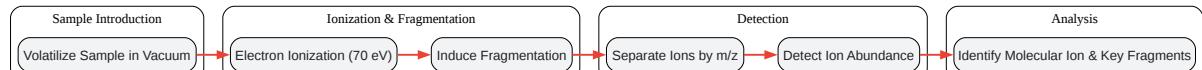
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Caption: Generalized workflow for NMR spectroscopic analysis.



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Caption: Standard workflow for FT-IR analysis using the KBr pellet technique.



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Caption: Core workflow for Electron Ionization Mass Spectrometry (EI-MS).

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